

# (4-(1-Hydroxyethyl)phenyl)boronic acid

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (4-(1-Hydroxyethyl)phenyl)boronic acid

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## Technical Guide: (4-(1-Hydroxyethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4-(1-Hydroxyethyl)phenyl)boronic acid**, a versatile building block in organic synthesis, with a focus on its chemical properties, and applications in drug discovery and materials science.

## Core Compound Data

**(4-(1-Hydroxyethyl)phenyl)boronic acid** is an organoboron compound that is frequently utilized in cross-coupling reactions.<sup>[1]</sup> Its chemical and physical properties are summarized below.

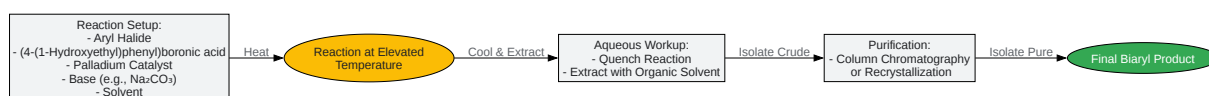
Property	Value	Reference
Molecular Formula	$C_8H_{11}BO_3$	[1][2][3]
Molecular Weight	165.98 g/mol	[1][3]
CAS Number	518336-20-4	[2][3]
Appearance	White to off-white solid	[1]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]

## Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **(4-(1-Hydroxyethyl)phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.

### Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and **(4-(1-Hydroxyethyl)phenyl)boronic acid**.



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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

### Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **(4-(1-Hydroxyethyl)phenyl)boronic acid**.

- **Reaction Setup:** In a round-bottom flask, combine the aryl halide (1.0 eq.), **(4-(1-Hydroxyethyl)phenyl)boronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.01-0.05 eq.), and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ , 2.0-3.0 eq.).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
- **Degassing:** Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.<sup>[4]</sup>

## Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.<sup>[5]</sup> The ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of sensors and therapeutics. Phenylboronic acid moieties are incorporated into

more complex molecules to target specific biological entities, such as the sialic acid residues that are overexpressed on the surface of some cancer cells.[6] **(4-(1-Hydroxyethyl)phenyl)boronic acid** serves as a valuable building block in the synthesis of such targeted therapeutic agents. The presence of the hydroxyethyl group can also enhance solubility and provide an additional point for chemical modification.[1]

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## References

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- To cite this document: BenchChem. [(4-(1-Hydroxyethyl)phenyl)boronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151596#4-1-hydroxyethyl-phenyl-boronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b151596#4-1-hydroxyethyl-phenyl-boronic-acid-molecular-weight-and-formula)

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